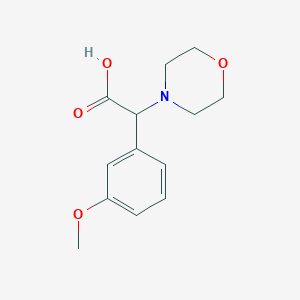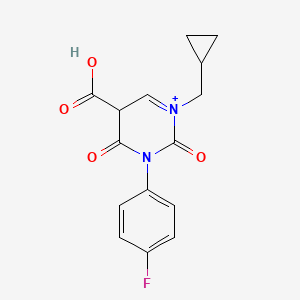
tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a pyridine and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide variety of products depending on the substituents introduced .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with proteins and enzymes, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized products and improving existing technologies .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with different substituents, such as:
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate
Uniqueness
The uniqueness of tert-Butyl 4-(3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)piperazine-1-carboxylate lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H30N4O2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
tert-butyl 4-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H30N4O2/c1-19(2,3)25-18(24)23-13-11-22(12-14-23)17-15(7-5-9-20-17)16-8-6-10-21(16)4/h5,7,9,16H,6,8,10-14H2,1-4H3 |
InChI Key |
SRTFMEMUFVKIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C3CCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)

![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)





![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)

